molecular formula C16H15N3O6 B14168886 2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid

2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid

Cat. No.: B14168886
M. Wt: 345.31 g/mol
InChI Key: DZHKCOCZYQVFIV-MFOYZWKCSA-N
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Description

2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid is an organic compound with a complex structure that includes both aromatic and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the hydrazinylidene moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzoic acid: A simpler compound with similar aromatic and methoxy groups.

    4-nitrophenylhydrazine: Contains the nitrophenyl and hydrazine groups but lacks the benzoic acid moiety.

Uniqueness

2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C16H15N3O6/c1-24-13-8-3-10(14(16(20)21)15(13)25-2)9-17-18-11-4-6-12(7-5-11)19(22)23/h3-9,18H,1-2H3,(H,20,21)/b17-9-

InChI Key

DZHKCOCZYQVFIV-MFOYZWKCSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)OC

solubility

48.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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